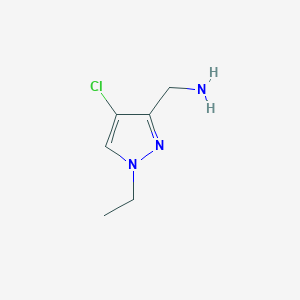

(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine

CAS No.: 1001611-12-6

Cat. No.: VC2351615

Molecular Formula: C6H10ClN3

Molecular Weight: 159.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1001611-12-6 |

|---|---|

| Molecular Formula | C6H10ClN3 |

| Molecular Weight | 159.62 g/mol |

| IUPAC Name | (4-chloro-1-ethylpyrazol-3-yl)methanamine |

| Standard InChI | InChI=1S/C6H10ClN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3,8H2,1H3 |

| Standard InChI Key | MEZJZDGZPVYJTM-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)CN)Cl |

| Canonical SMILES | CCN1C=C(C(=N1)CN)Cl |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine is classified as a substituted pyrazole derivative with an amine functional group. The compound is registered with the Chemical Abstracts Service (CAS) under the number 1001611-12-6 . This unique identifier enables precise tracking and identification in chemical databases and literature. Several synonyms exist for this compound, including:

-

4-Chloro-1-ethyl-1H-pyrazole-3-methanamine

-

(4-Chloro-1-ethylpyrazol-3-yl)methanamine

These alternative names reflect different naming conventions but refer to the identical molecular structure. The systematic naming follows IUPAC guidelines, highlighting the key structural elements: the pyrazole core, the positions of substituents, and the methanamine functional group.

Structural Characteristics

The molecular structure of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine features a pyrazole ring as its central scaffold. A pyrazole ring consists of a five-membered heterocyclic structure containing two adjacent nitrogen atoms . The specific structural features include:

-

A chloro substituent at the 4-position of the pyrazole ring

-

An ethyl group (C₂H₅) attached to the nitrogen at the 1-position

-

A methanamine (CH₂NH₂) group at the 3-position of the pyrazole ring

This arrangement of functional groups creates a molecule with both lipophilic (ethyl and chloro groups) and hydrophilic (amine group) regions, influencing its solubility profile and potential for hydrogen bonding. The molecular formula is C₆H₁₀ClN₃, with a structure that provides various reactive sites for potential chemical modifications .

Chemical Identifiers

To facilitate precise identification in chemical databases and literature, (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine has been assigned several standardized chemical identifiers, as shown in the following table:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₆H₁₀ClN₃ |

| InChI | InChI=1S/C6H10ClN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3,8H2,1H3 |

| InChI Key | MEZJZDGZPVYJTM-UHFFFAOYSA-N |

| SMILES | ClC1=CN(N=C1CN)CC |

These identifiers provide unique representations of the molecular structure that can be interpreted by chemical database systems and computational chemistry software . The InChI (International Chemical Identifier) and its compressed form, the InChI Key, serve as machine-readable representations of the compound's structure, while the SMILES (Simplified Molecular Input Line Entry System) notation offers a more concise text representation.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine is largely influenced by its functional groups. The primary amine group at the methanamine functionality enhances the compound's nucleophilicity, making it particularly reactive in various chemical transformations . This nucleophilic character enables the compound to participate in numerous reactions, including:

-

Acylation reactions to form amides

-

Alkylation to form secondary and tertiary amines

-

Reductive amination with carbonyl compounds

-

Formation of imines through condensation reactions

-

Coupling reactions in the synthesis of more complex molecules

The pyrazole ring itself possesses aromatic character, which influences its reactivity patterns. The presence of the chloro substituent at the 4-position provides a potential site for nucleophilic aromatic substitution reactions under appropriate conditions, while also affecting the electronic distribution within the molecule.

Synthesis Methods

Specific Synthesis Routes

For the preparation of functionalized pyrazoles similar to (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine, several strategic approaches might be employed:

-

Direct functionalization of a pre-formed pyrazole core

-

Building the pyrazole ring with the desired substituents already in place

-

Sequential introduction of substituents in a controlled manner

Research Findings and Biological Activity

Structure-Activity Considerations

The biological activity of pyrazole derivatives is often structure-dependent, with specific substitution patterns influencing their interactions with biological targets . For (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine, several structural features may contribute to potential biological activities:

-

The pyrazole core, which can interact with various biological receptors through hydrogen bonding and π-interactions

-

The chloro substituent, which can affect lipophilicity and binding to target proteins

-

The primary amine group, which can form hydrogen bonds with biological targets

-

The ethyl substituent, which may influence the compound's lipophilicity and membrane permeability

These structural elements collectively determine the compound's ability to interact with biological systems and exert specific effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume